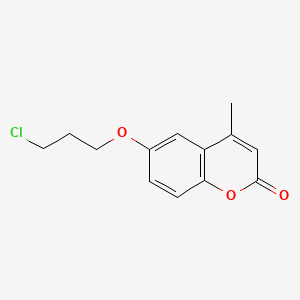
6-(3-Chloropropoxy)-4-methylcoumarin
描述
6-(3-Chloropropoxy)-4-methylcoumarin, also known as CMAC, is a fluorescent probe widely used in scientific research. This compound belongs to the coumarin family and has a molecular weight of 274.7 g/mol. CMAC is a popular tool for studying various biochemical and physiological processes due to its unique properties.
作用机制
The mechanism of action of 6-(3-Chloropropoxy)-4-methylcoumarin involves its ability to bind to proteins and other biomolecules through its chloropropoxy group. This binding causes a conformational change in the molecule, which results in a change in the fluorescent signal emitted by the molecule. This change in signal can be used to monitor the activity of the biomolecule and study its function.
生化和生理效应
6-(3-Chloropropoxy)-4-methylcoumarin has been used to study various biochemical and physiological processes. It has been used to monitor the activity of enzymes such as proteases and phosphatases. 6-(3-Chloropropoxy)-4-methylcoumarin has also been used to study the folding of proteins and the formation of protein complexes. In addition, 6-(3-Chloropropoxy)-4-methylcoumarin has been used to study the signaling pathways involved in cell proliferation and differentiation.
实验室实验的优点和局限性
The advantages of using 6-(3-Chloropropoxy)-4-methylcoumarin in lab experiments include its high quantum yield, water solubility, and ease of synthesis. 6-(3-Chloropropoxy)-4-methylcoumarin is also relatively stable and can be used in a wide range of experimental conditions. However, there are some limitations to using 6-(3-Chloropropoxy)-4-methylcoumarin. One limitation is that it may interfere with the function of the biomolecule being studied. Another limitation is that the binding of 6-(3-Chloropropoxy)-4-methylcoumarin to biomolecules may not be specific, leading to false results.
未来方向
There are many future directions for the use of 6-(3-Chloropropoxy)-4-methylcoumarin in scientific research. One direction is the development of more specific probes that can bind to specific biomolecules with high affinity. Another direction is the use of 6-(3-Chloropropoxy)-4-methylcoumarin in live-cell imaging to study biological processes in real-time. Additionally, the use of 6-(3-Chloropropoxy)-4-methylcoumarin in drug discovery and development is an area of active research. Overall, the unique properties of 6-(3-Chloropropoxy)-4-methylcoumarin make it a valuable tool for studying various biological processes, and its future applications are promising.
Conclusion
In conclusion, 6-(3-Chloropropoxy)-4-methylcoumarin is a fluorescent probe widely used in scientific research. Its unique properties make it a valuable tool for studying various biological processes. The synthesis method is relatively simple, and 6-(3-Chloropropoxy)-4-methylcoumarin is readily available for scientific research. 6-(3-Chloropropoxy)-4-methylcoumarin has been used to study enzyme activity, protein folding, and cell signaling, among other processes. The advantages of using 6-(3-Chloropropoxy)-4-methylcoumarin in lab experiments include its high quantum yield, water solubility, and ease of synthesis. However, there are some limitations to using 6-(3-Chloropropoxy)-4-methylcoumarin, such as its potential interference with the function of the biomolecule being studied. The future directions for the use of 6-(3-Chloropropoxy)-4-methylcoumarin in scientific research are promising, and its applications in live-cell imaging and drug discovery are areas of active research.
合成方法
The synthesis of 6-(3-Chloropropoxy)-4-methylcoumarin involves the reaction of 3-chloropropylamine with 4-methyl-7-hydroxycoumarin. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide. The product is then purified by column chromatography to obtain pure 6-(3-Chloropropoxy)-4-methylcoumarin. This method of synthesis is relatively simple and efficient, making 6-(3-Chloropropoxy)-4-methylcoumarin readily available for scientific research.
科学研究应用
6-(3-Chloropropoxy)-4-methylcoumarin has been extensively used in scientific research as a fluorescent probe due to its unique properties. It has a high quantum yield, which means that it emits a strong fluorescent signal when excited by light. 6-(3-Chloropropoxy)-4-methylcoumarin is also highly soluble in water, making it suitable for use in biological systems. It has been used to study various biological processes such as protein folding, enzyme activity, and cell signaling.
属性
IUPAC Name |
6-(3-chloropropoxy)-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-9-7-13(15)17-12-4-3-10(8-11(9)12)16-6-2-5-14/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFJUEQYVRXVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724734 | |
| Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloropropoxy)-4-methylcoumarin | |
CAS RN |
175135-91-8 | |
| Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Chloropropoxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



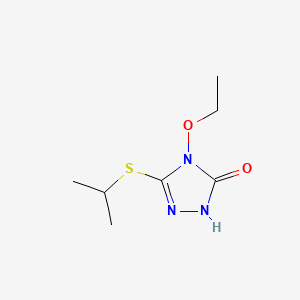
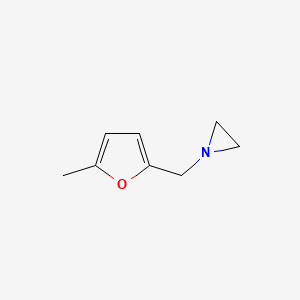

![Methyl 2-[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-2-pyridin-3-ylacetate](/img/structure/B575159.png)
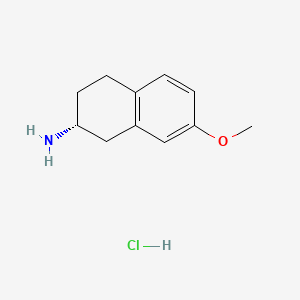
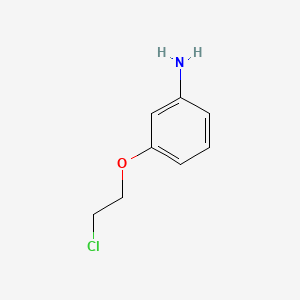
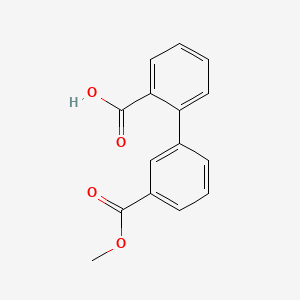
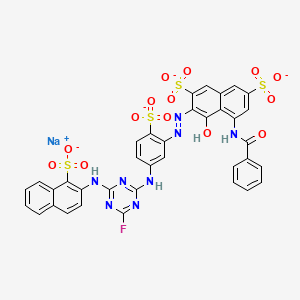
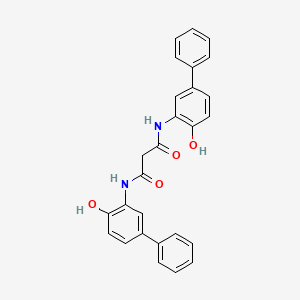
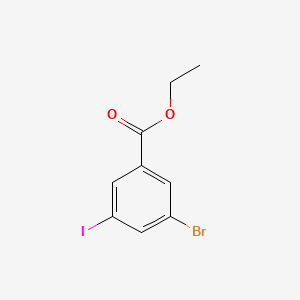
![1-[(2-Oxocyclohexyl)methyl]pyrrolidine-2-thione](/img/structure/B575178.png)